![molecular formula C11H20ClN B13486312 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This core is known for its high strain and three-dimensional structure, which makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride typically involves the formation of the BCP core, followed by functionalization. Two practical and scalable methods for constructing the BCP framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Industrial Production Methods: Industrial production of BCP derivatives, including this compound, often employs continuous flow processes to generate [1.1.1]propellane on demand. This allows for the direct derivatization into various BCP species .
Types of Reactions:
Substitution: Substitution reactions, particularly at the bridgehead positions, are well-documented.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used, though with caution due to the strain energy.
Substitution: Reagents like alkyl iodides and triethylborane are commonly used under photoredox conditions.
Major Products: The major products formed from these reactions include various functionalized BCP derivatives, which can be further utilized in drug discovery and materials science .
Applications De Recherche Scientifique
4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride involves its interaction with molecular targets through its unique three-dimensional structure. The BCP core can mimic other chemical structures, allowing it to bind to specific receptors or enzymes effectively. This bioisosteric replacement can enhance the compound’s potency, selectivity, and pharmacokinetic profile .
Comparaison Avec Des Composés Similaires
Cubanes: Like BCP, cubanes are highly strained and three-dimensional, making them useful in drug discovery.
Higher Bicycloalkanes: These compounds share the three-dimensionality and strain characteristics of BCP derivatives.
Uniqueness: 4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride stands out due to its specific bioisosteric properties, which allow it to replace a wide range of chemical structures effectively. Its ability to enhance solubility, potency, and metabolic stability makes it a valuable tool in various scientific fields .
Propriétés
Formule moléculaire |
C11H20ClN |
|---|---|
Poids moléculaire |
201.73 g/mol |
Nom IUPAC |
4-(1-bicyclo[1.1.1]pentanylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H19N.ClH/c1-3-12-4-2-9(1)5-11-6-10(7-11)8-11;/h9-10,12H,1-8H2;1H |
Clé InChI |
ZGZNPDLNQNVZRP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC23CC(C2)C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
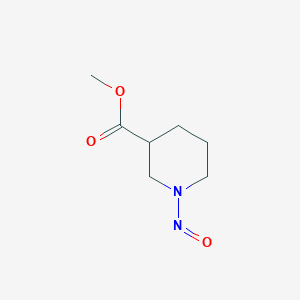
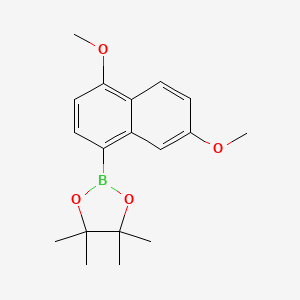
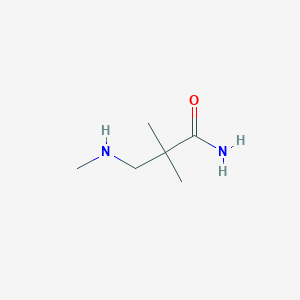

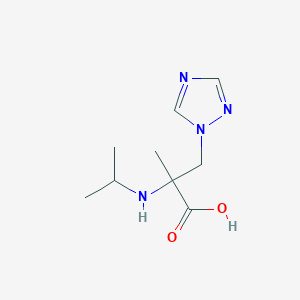
![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
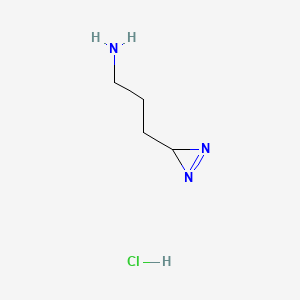
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)

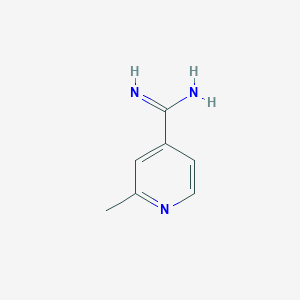
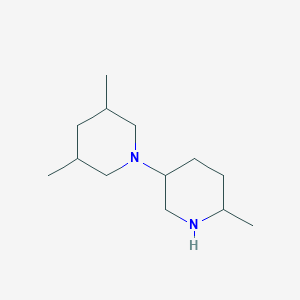
![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
